molecular formula C14H9F3N2 B1348221 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-79-2

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

Cat. No.: B1348221
CAS No.: 400073-79-2
M. Wt: 262.23 g/mol
InChI Key: BZLJTCPNDNUPHL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, known for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of the trifluoromethyl group enhances lipophilicity, metabolic stability, and electronic properties, making this compound particularly relevant in medicinal chemistry and materials science .

Synthesis: The compound is synthesized via condensation of 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene under reflux conditions, yielding pale yellow crystals suitable for X-ray diffraction studies (78% yield, m.p. 538 K) .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLJTCPNDNUPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347447
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-79-2
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{o-Phenylenediamine} + \text{4-(Trifluoromethyl)benzaldehyde} \xrightarrow[\text{acid or oxidant}]{\text{reflux}} \text{this compound}
$$

Detailed Preparation Methods

Condensation in Polar Aprotic Solvents with Sodium Metabisulfite

  • Procedure:
    A mixture of o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde is dissolved in N,N-dimethylformamide (DMF) . Sodium metabisulfite (Na₂S₂O₅) is added as an oxidizing agent to promote cyclization. The reaction mixture is refluxed at approximately 130°C for 4 hours.
  • Workup:
    After completion, the mixture is diluted with ethyl acetate and washed with water to remove inorganic salts. The organic layer is dried over sodium sulfate and evaporated under reduced pressure. The crude product is purified by recrystallization from ethyl acetate to yield the target benzimidazole as colorless crystals.
  • Yield:
    Typically moderate to good yields are reported (60–80%).
  • Reference:
    This method is supported by experimental data reported in peer-reviewed literature.

Acid-Catalyzed Condensation in Ethanol with Sodium Metabisulfite

  • Procedure:
    The reaction of o-phenylenediamine derivatives with 4-(trifluoromethyl)benzaldehyde is carried out in ethanol solvent with sodium metabisulfite as an oxidant. The aldehyde forms a bisulfite adduct in situ, which reacts with the diamine to form the benzimidazole ring.
  • Conditions:
    Reflux under ethanol for several hours (typically 3–6 h).
  • Yield:
    Isolated yields range from 62% to 72% depending on substituents and reaction scale.
  • Reference:
    This approach is detailed in recent synthetic studies focusing on benzimidazole derivatives.

Microwave-Assisted Synthesis

  • Procedure:
    Microwave irradiation has been employed to accelerate the condensation reaction between o-phenylenediamine and 4-(trifluoromethyl)benzaldehyde, reducing reaction times from hours to minutes.
  • Advantages:
    • Shorter reaction times (minutes vs. hours)
    • Often improved yields and purity
  • Reference:
    Although specific microwave protocols for this compound are less documented, analogous benzimidazole syntheses have demonstrated this method's efficacy.

Palladium-Catalyzed Cross-Coupling (Alternative Route)

  • Procedure:
    Some studies report the synthesis of 2-substituted benzimidazoles via palladium-catalyzed coupling of benzimidazole with aryl halides bearing trifluoromethyl groups.
  • Conditions:
    Use of Pd catalysts, ligands, bases, and elevated temperatures.
  • Note:
    This method is less common for this specific compound but offers an alternative when direct condensation is challenging.
  • Reference:
    Mentioned in broader synthetic research on benzimidazole derivatives.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Notes
Condensation with Na₂S₂O₅ o-Phenylenediamine + 4-(trifluoromethyl)benzaldehyde + Na₂S₂O₅ DMF 130°C 4 h 60–80 Reflux, followed by ethyl acetate workup
Acid-catalyzed condensation o-Phenylenediamine + aldehyde + Na₂S₂O₅ Ethanol Reflux 3–6 h 62–72 Sodium bisulfite adduct formation
Microwave-assisted synthesis Same as above, microwave irradiation Varies (e.g., ethanol or DMF) 100–130°C (microwave) Minutes 70–85 Faster reaction, improved yield
Pd-catalyzed cross-coupling Benzimidazole + aryl halide + Pd catalyst Polar aprotic solvents 80–120°C Several hours Variable Alternative route, more complex

Research Findings and Analysis

  • Reaction Efficiency:
    The use of sodium metabisulfite as an oxidizing agent is critical in promoting efficient cyclization and aromatization, leading to good yields and purity. The bisulfite adduct formation with the aldehyde stabilizes the intermediate and facilitates the condensation step.

  • Structural Confirmation:
    Crystallographic studies confirm the formation of the benzimidazole ring and the orientation of the trifluoromethyl-substituted phenyl ring, which exhibits a dihedral angle of approximately 30° relative to the benzimidazole plane, influencing molecular packing and potential biological interactions.

  • Purification:
    Recrystallization from ethyl acetate is a common purification step, yielding colorless crystalline solids with high purity.

  • Scalability: The described methods are amenable to scale-up, especially the reflux condensation in DMF or ethanol, making them suitable for laboratory and potential industrial synthesis.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • Crystal Packing : The dihedral angle between the benzimidazole and trifluoromethyl-substituted phenyl ring is 30.1°, indicating moderate planarity .
  • Intermolecular Interactions : N–H···N hydrogen bonds form chains parallel to the [010] axis, while weak C–H···F and C–H···π interactions stabilize a two-dimensional network .
  • Short Contacts : F···F interactions (2.915 Å) contribute to crystal cohesion .
Structural and Electronic Comparisons
Compound Name Substituent(s) Dihedral Angle (°) Key Structural Features
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole -CF₃ at para position 30.1 N–H···N chains; C–H···F/π interactions
2-(4-Hydroxyphenyl)-1H-benzimidazole -OH at para position N/A Hydrogen-bonded networks (data from literature)
2-(Pyridin-2-yl)-1H-benzimidazole derivatives Pyridinyl substituents ~25–35 Planar configurations; N–H···N/C–H···π bonds
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole -OCH₃ at para position N/A Increased steric bulk; altered solubility

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the title compound withdraws electron density, enhancing stability and influencing binding interactions compared to electron-donating groups like -OH or -OCH₃ .
  • Planarity : The dihedral angle of 30.1° in the title compound is comparable to pyridinyl derivatives (~25–35°), suggesting similar conformational flexibility for π-π stacking .

Key Observations :

  • The title compound’s synthesis is straightforward and high-yielding compared to multi-step protocols for triazole-thiazole hybrids .

Key Observations :

  • The trifluoromethyl group may enhance membrane permeability, improving antimicrobial efficacy compared to hydroxyl or methoxy analogs .
  • Pyridinyl derivatives () exhibit specificity for Gram-positive bacteria, suggesting substituent-dependent targeting .
Physicochemical and Pharmacokinetic Properties
Compound Melting Point (K) LogP (Predicted) Solubility
This compound 538 3.5 Low in water
2-(4-Hydroxyphenyl)-1H-benzimidazole N/A 2.1 Moderate (polar solvents)
Triazole-thiazole hybrids (9a–9e) 423–458 4.0–5.2 Low (lipophilic)

Key Observations :

  • The -CF₃ group increases lipophilicity (LogP = 3.5) compared to hydroxylated analogs (LogP ~2.1), impacting bioavailability .

Biological Activity

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antiproliferative, and antiviral activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core substituted with a trifluoromethyl group on the phenyl ring. This structural feature significantly influences its biological activity, as the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study reported that derivatives of benzimidazole, including this compound, showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
2gMethicillin-resistant S. aureus4

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. In particular, it has shown promising activity against the MDA-MB-231 breast cancer cell line. The compound exhibited a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-2315
HeLa10
A54912

Antiviral Activity

Preliminary studies suggest that certain derivatives of benzimidazole, including this compound, possess antiviral properties. Specifically, they have shown efficacy in inhibiting viral replication in vitro, indicating potential for development as antiviral agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Mechanistic studies suggest that it may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For example, docking studies have indicated that the compound binds effectively to the active sites of target enzymes, modulating their activity and leading to cell death in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative analysis of various benzimidazole derivatives, this compound was found to outperform many others in terms of antibacterial potency against resistant strains. The study highlighted its potential application in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Research : A recent investigation into the antiproliferative effects of benzimidazole derivatives included this compound among those with the highest efficacy against breast cancer cells. The research emphasized the need for further exploration into its mechanisms and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation of o-phenylenediamine with 4-(trifluoromethyl)benzaldehyde in benzene under reflux for 6 hours, yielding 78% crystalline product . Optimization includes:

  • Solvent selection : Benzene or ethanol for improved solubility.
  • Catalyst use : Acidic or mild basic conditions to enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >70% .
    • Data Table :
MethodSolventCatalystTimeYield (%)Reference
Reflux condensationBenzeneNone6 hrs78
Microwave-assistedEthanolPd(OAc)₂30 min75

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies aromatic proton environments (δ 7.2–8.5 ppm) and trifluoromethyl carbon signals (δ 120–125 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 30.1° between benzimidazole and trifluoromethylphenyl rings) and hydrogen-bonding networks (N–H⋯N, C–H⋯F) .

Q. How is the in vitro biological activity of this compound initially assessed in antimicrobial or anti-inflammatory studies?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or C. albicans .
  • Anti-inflammatory screening : COX-2 inhibition via ELISA or carrageenan-induced rat paw edema models .
  • Cytotoxicity : MTT assay on human fibroblast cells (IC₅₀ > 100 µM indicates selectivity) .

Advanced Research Questions

Q. How do substituent variations at the 1- and 2-positions of the benzimidazole core influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • 2-position modifications : Introduction of triazole-thiazole hybrids (e.g., compound 9c ) enhances antifungal activity (MIC = 2 µg/mL vs. C. albicans) .
  • 1-position alkylation : Methyl or aryl groups improve metabolic stability but may reduce solubility .
  • Data Table :
SubstituentBioactivity (MIC, µg/mL)TargetReference
Triazole-thiazole (9c )2.0 (Antifungal)C. albicans
4-Fluorophenyl12.5 (Anticancer)MCF-7 cells

Q. What computational methods are employed to study the mechanism of action and binding interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Reveals binding poses with α-glucosidase (e.g., compound 9c forms hydrogen bonds with Asp349 and Arg439) .
  • DFT calculations : Predicts electron density maps for reactive sites (e.g., nucleophilic attack at C2 of benzimidazole) .
  • ADME predictions : SwissADME or pkCSM tools assess logP (<3.5) and bioavailability scores (>0.55) for lead optimization .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values) across studies?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Purity validation : HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Structural analogs : Compare derivatives (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate substituent effects .

Key Research Gaps and Future Directions

  • Crystal engineering : Optimize hydrogen-bonding networks to enhance solubility without compromising stability .
  • In vivo pharmacokinetics : Address poor oral bioavailability (e.g., via prodrug strategies or nanoformulations) .
  • Target identification : Use CRISPR-Cas9 screens to identify novel molecular targets (e.g., tubulin polymerization inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
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2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

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